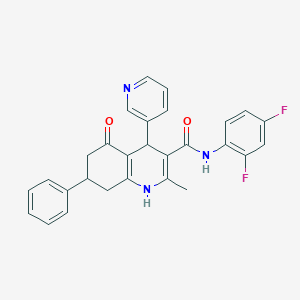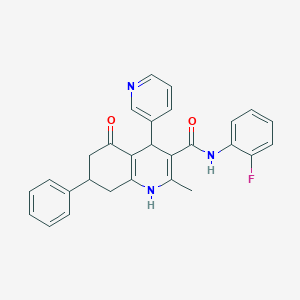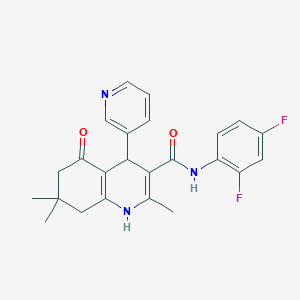
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in treating various diseases. This compound is commonly referred to as 'Compound X' in scientific literature.
Mécanisme D'action
The mechanism of action of Compound X involves its ability to inhibit the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. It also has the ability to induce apoptosis (cell death) in cancer cells, thereby reducing the size of tumors.
Biochemical and physiological effects:
Compound X has been found to have a significant impact on the biochemical and physiological processes in the body. It has been shown to have anti-inflammatory properties, which can be beneficial in treating diseases such as arthritis. It also has the ability to modulate the immune system, which can be useful in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it an ideal candidate for developing targeted therapies for cancer. However, one of the limitations of using Compound X in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for research on Compound X. One potential area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of new applications for Compound X, particularly in the treatment of neurological disorders. There is also a need for further studies to understand the long-term effects of Compound X on the body, particularly in terms of its potential toxicity.
Méthodes De Synthèse
The synthesis of Compound X involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 2,6-difluoroaniline to form an intermediate product. This intermediate product is then reacted with 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, Compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in treating various diseases. It has been found to have a significant effect on cancer cells, particularly in inhibiting the growth and proliferation of cancer cells. It has also shown potential in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Nom du produit |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C29H23ClF2N2O2 |
Poids moléculaire |
505 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)8-5-9-22(28)32)26(18-10-12-20(30)13-11-18)27-23(33-16)14-19(15-24(27)35)17-6-3-2-4-7-17/h2-13,19,26,33H,14-15H2,1H3,(H,34,36) |
Clé InChI |
SVUXVEYGUKAAEH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)NC5=C(C=CC=C5F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)
![2-methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303795.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)